molecular formula C17H19N7O2 B11000399 N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide

Cat. No.: B11000399
M. Wt: 353.4 g/mol
InChI Key: OZLZGXJHLWIBBS-UHFFFAOYSA-N
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Description

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrimidine ring, and a beta-alaninamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the triazole and pyrimidine intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid. The pyrimidine ring is often prepared via a condensation reaction between a beta-keto ester and a guanidine derivative. The final step involves coupling the triazole and pyrimidine intermediates with beta-alaninamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The triazole and pyrimidine rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Hydrogenated triazole and pyrimidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the introduced functional groups.

Scientific Research Applications

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[5-(methyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide
  • **N-{3-[5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide
  • **N-{3-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide

Uniqueness

N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide stands out due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This unique functional group may enhance its solubility, stability, and binding affinity compared to similar compounds.

Properties

Molecular Formula

C17H19N7O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H19N7O2/c1-26-11-14-22-16(24-23-14)12-4-2-5-13(10-12)21-15(25)6-9-20-17-18-7-3-8-19-17/h2-5,7-8,10H,6,9,11H2,1H3,(H,21,25)(H,18,19,20)(H,22,23,24)

InChI Key

OZLZGXJHLWIBBS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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